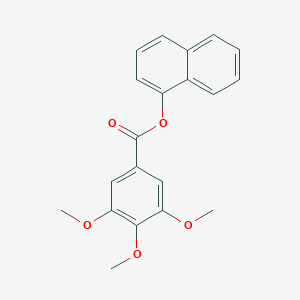

Naphthalen-1-yl 3,4,5-trimethoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

naphthalen-1-yl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C20H18O5/c1-22-17-11-14(12-18(23-2)19(17)24-3)20(21)25-16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3 |

InChI Key |

RWMDTQJGDRGLRN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Contextualization of Ester Compounds in Medicinal Chemistry and Chemical Biology

Esters are a pivotal class of organic compounds in medicinal chemistry and chemical biology, often serving as crucial components in the design and development of therapeutic agents. numberanalytics.comvaia.com An ester is formed from the reaction of a carboxylic acid and an alcohol, a process known as esterification. ebsco.com In the pharmaceutical realm, the ester functional group is frequently employed to create prodrugs. numberanalytics.com Prodrugs are inactive or less active drug precursors that are metabolized in the body to release the active therapeutic agent. acs.org This strategy is often used to improve a drug's bioavailability, solubility, or stability. vaia.comacs.org

The ubiquity of esterases in the body, enzymes that hydrolyze esters, makes this an effective approach for controlled drug release. acs.org A classic example is aspirin (B1665792) (acetylsalicylic acid), an ester that exhibits complex biological activities. acs.org While it can be hydrolyzed to salicylic (B10762653) acid, its ability to irreversibly inhibit cyclooxygenase (COX) is dependent on the acetate (B1210297) ester group. acs.org Numerous other drugs, including many local anesthetics, also feature ester functionalities. ebsco.com The versatility of esters in altering the pharmacokinetic properties of a drug underscores their importance in drug design and discovery. numberanalytics.com

Significance of the 1 Naphthyl Moiety in Biologically Active Molecules

The 1-naphthyl moiety, a bicyclic aromatic hydrocarbon, is a prominent structural feature in a multitude of biologically active molecules. nih.govdntb.gov.ua Its planar and aromatic nature allows it to participate in various interactions with biological macromolecules, making it a valuable scaffold in drug discovery. mdpi.comnih.gov Naphthalene-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnih.gov

For instance, several naphthyl-based drugs are utilized for their antimicrobial effects. nih.gov Furthermore, naphthyl derivatives have been investigated as inhibitors of SARS-CoV papain-like protease (PLpro), an enzyme crucial for viral replication. nih.gov In the realm of cancer research, novel naphthalene-chalcone hybrids have been synthesized and evaluated for their anticancer and VEGFR-2 inhibitory activities. nih.gov The 1-naphthyl group can also be found in compounds designed as potential treatments for neurodegenerative diseases, with some derivatives showing inhibitory activity against acetylcholinesterase. researchgate.net The diverse biological activities associated with the naphthyl scaffold highlight its significance in the development of new therapeutic agents. dntb.gov.ua

Table 1: Examples of Biologically Active Naphthyl-Containing Compounds

| Compound Class | Biological Activity | Reference |

| Naphthyl derivatives | SARS-CoV PLpro inhibition | nih.gov |

| Naphthalene-chalcone hybrids | Anticancer, Antimicrobial, VEGFR-2 inhibition | nih.gov |

| 1-Naphthol (B170400) derivatives | Antioxidant, Acetylcholinesterase inhibition | researchgate.net |

| Naphthalene-based organoselenocyanates | Anticancer, Antimicrobial | biointerfaceresearch.com |

| 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides | Potential TNBC inhibitors | researchgate.net |

Importance of the 3,4,5 Trimethoxybenzoyl Scaffold in Natural Products and Synthetic Analogs

The 3,4,5-trimethoxybenzoyl scaffold is a key structural motif found in a variety of natural products and their synthetic analogs, many of which exhibit potent biological activities. This moiety is particularly recognized for its role in compounds that interact with tubulin, a critical protein involved in cell division. nih.gov The 3,4,5-trimethoxyphenyl group is a characteristic structural requirement for the activity of numerous inhibitors of tubulin polymerization, including well-known natural products like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.govnih.gov

Researchers have synthesized and evaluated a range of compounds incorporating the 3,4,5-trimethoxybenzoyl moiety for their potential as anticancer agents. For example, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives were developed as a novel class of tubulin polymerization inhibitors. nih.gov Similarly, novel trimethoxyphenyl (TMP)-based analogues have been synthesized and screened for their cytotoxic activity against hepatocellular carcinoma cell lines. nih.gov The consistent association of the 3,4,5-trimethoxybenzoyl group with potent antitubulin activity underscores its importance as a pharmacophore in the design of new anticancer drugs. orientjchem.org

Table 2: Examples of Compounds with the 3,4,5-Trimethoxybenzoyl Scaffold

| Compound | Biological Activity | Reference |

| Combretastatin A-4 | Tubulin polymerization inhibitor | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives | Tubulin polymerization inhibitors, Antiproliferative activity | nih.gov |

| Trimethoxyphenyl (TMP)-based analogues | Cytotoxic activity against hepatocellular carcinoma | nih.gov |

| (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs | Antibacterial and antidiabetic activity | orientjchem.org |

Overview of Research Trajectories Relevant to Naphthalen 1 Yl 3,4,5 Trimethoxybenzoate and Its Structural Derivatives

Esterification Approaches for this compound Synthesis

The direct formation of the ester linkage between 1-naphthol (B170400) and 3,4,5-trimethoxybenzoic acid or its derivatives is a primary strategy for synthesizing the target compound. These methods range from classic acid-catalyzed reactions to more modern coupling techniques.

Fischer-Speier esterification is a foundational method in organic synthesis for producing esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. researchgate.net In the context of this compound, this involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-naphthol.

The reaction is reversible and typically requires heating to proceed effectively. operachem.com To drive the equilibrium towards the product side, water, a byproduct of the reaction, is usually removed. This can be accomplished by using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using an excess of one of the reactants. operachem.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH). operachem.com

Reaction Scheme: 3,4,5-trimethoxybenzoic acid + 1-Naphthol ⇌ this compound + H₂O (in the presence of an acid catalyst)

| Parameter | Description | Examples | Reference |

|---|---|---|---|

| Carboxylic Acid | The acyl donor. | 3,4,5-Trimethoxybenzoic acid | operachem.com |

| Alcohol/Phenol | The nucleophile. | 1-Naphthol | operachem.com |

| Catalyst | Proton source to activate the carboxylic acid. | Concentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH) | operachem.com |

| Solvent | A non-reactive solvent, often one that forms an azeotrope with water. | Toluene, Benzene (B151609) | operachem.com |

| Conditions | Heat is applied to overcome the activation energy and facilitate water removal. | Reflux with a Dean-Stark trap | operachem.com |

A more reactive and often higher-yielding approach involves the use of an activated carboxylic acid derivative, such as an acyl chloride. For this synthesis, 3,4,5-trimethoxybenzoic acid is first converted into 3,4,5-trimethoxybenzoyl chloride. This highly electrophilic intermediate then readily reacts with 1-naphthol in the presence of a base to form the desired ester.

The conversion of the carboxylic acid to the acid chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdma.cherowid.org The subsequent reaction with 1-naphthol is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl byproduct. This method, a variation of the Schotten-Baumann reaction, is generally faster and less reversible than Fischer esterification.

Reaction Scheme: Step 1: 3,4,5-trimethoxybenzoic acid + SOCl₂ → 3,4,5-trimethoxybenzoyl chloride + SO₂ + HCl Step 2: 3,4,5-trimethoxybenzoyl chloride + 1-Naphthol + Base → this compound + Base·HCl

| Step | Reagent | Purpose | Typical Conditions | Reference |

|---|---|---|---|---|

| Acid Chlorination | Thionyl chloride (SOCl₂), Oxalyl chloride, Bis(trichloromethyl)carbonate | Activates the carboxylic acid. | Reflux in an inert solvent (e.g., benzene) or neat. | mdma.cherowid.orggoogle.com |

| Ester Formation | 1-Naphthol | Nucleophile for the coupling reaction. | Reaction with the acid chloride in a solvent like DCM or THF. | orientjchem.org |

| Ester Formation | Pyridine, Triethylamine (Et₃N) | Acts as a base to scavenge the HCl byproduct. | Added to the reaction mixture at room temperature or below. | orientjchem.org |

Synthesis of 3,4,5-Trimethoxybenzoate Scaffold Derivatives

The versatility and biological significance of the 3,4,5-trimethoxybenzoate moiety necessitate robust synthetic routes to this core structure and its derivatives. These methods often begin from readily available natural products.

The most common and economically viable precursor for 3,4,5-trimethoxybenzoic acid is gallic acid (3,4,5-trihydroxybenzoic acid), which can be isolated from natural sources. The synthesis involves the methylation of the three hydroxyl groups on the gallic acid ring.

This transformation is typically an O-methylation reaction, carried out using a methylating agent in the presence of a base. Dimethyl sulfate (B86663) (Me₂SO₄) is a frequently used methylating agent due to its high reactivity and availability. mdma.cherowid.org The base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), deprotonates the phenolic hydroxyl groups, converting them into more nucleophilic phenoxides that readily react with the methylating agent. mdma.cherowid.orggoogle.com The reaction is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdma.cherowid.org Subsequent acidification of the reaction mixture yields 3,4,5-trimethoxybenzoic acid. chemicalbook.com

| Methylating Agent | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Dimethyl sulfate | Potassium Carbonate (K₂CO₃) | DMF | Vigorous stirring is required; the reaction is typically conducted at or slightly above room temperature. | mdma.cherowid.org |

| Dimethyl sulfate | Sodium Hydroxide (NaOH) | Water | Reaction is performed at controlled temperatures (40-50°C), followed by reflux. | mdma.cherowid.org |

Modern organic synthesis employs organometallic reagents to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct esterification is common, organometallic cross-coupling reactions represent an advanced strategy for creating complex aryl esters or related structures.

Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools. youtube.comresearchgate.net For instance, a Suzuki-type coupling could theoretically involve the reaction of an aryl halide with an organoboron reagent. youtube.com In the context of 3,4,5-trimethoxybenzoylation, one could envision coupling a suitably functionalized 3,4,5-trimethoxybenzene derivative with a naphthalene-based coupling partner. For example, arylboronic acids can be coupled with acyl chlorides in a metal-free oxidative reaction to form aryl esters. acs.org

Another class of useful compounds is organocuprates, also known as Gilman reagents. These reagents are less basic than Grignard or organolithium reagents and are particularly effective in SN2-type reactions and cross-coupling processes to join two organic fragments. youtube.com These advanced methods offer alternative pathways for constructing the core structure or for use in scaffold diversification.

Chemical modification of the 3,4,5-trimethoxybenzoate scaffold allows for the creation of a diverse library of analogs for various applications. Diversification can be achieved by altering either the alcohol/phenol component of the ester or by modifying the trimethoxybenzoyl ring itself.

Varying the Ester Group: The most straightforward method for diversification is to react 3,4,5-trimethoxybenzoyl chloride with a wide range of alcohols or phenols. This allows for systematic exploration of how different ester functionalities affect the properties of the molecule. This approach is fundamental in combinatorial chemistry and drug discovery. The naphthalene (B1677914) ring itself can be substituted with various functional groups, leading to a wide array of this compound analogs. nih.gov

Modification of the Aromatic Scaffold: The 3,4,5-trimethoxybenzoyl core can also be modified. While the three methoxy (B1213986) groups strongly activate the ring towards electrophilic aromatic substitution, controlling the regioselectivity can be challenging. Alternatively, one can start with substituted gallic acid derivatives to introduce functionality before methylation. Furthermore, modern cross-coupling reactions can be employed to attach different groups to the aromatic ring, provided a suitable handle (like a halide) is present. organic-chemistry.org These strategies enable the synthesis of compounds with tailored electronic and steric properties.

Synthesis of Naphthyl-Containing Scaffolds and their Functionalization

The naphthalene ring system is a prevalent structural motif in many biologically active and functional molecules. nih.gov Its incorporation into complex structures is a key step in the synthesis of this compound and its analogs.

The integration of the naphthalene moiety into larger molecular frameworks can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired complexity of the final product and the specific substitution pattern required.

One common approach is through condensation reactions . For instance, naphthalene-substituted salen ligands have been prepared by reacting a diamine with a hydroxy-substituted aryl ketone, a method that achieves high yields and purity. nih.gov Similarly, Schiff-base ligands incorporating naphthalene have been synthesized by refluxing 1,5-diaminonaphthalene with pyridine-2-carbaldehyde in ethanol. mdpi.com Another powerful technique is the Claisen-Schmidt condensation , which has been employed to prepare a series of naphthylchalcones. nih.gov

For constructing more complex polycyclic systems, cycloaddition reactions are utilized. A [2+2+2] cycloaddition of an aryne precursor with dimethyl acetylenedicarboxylate (B1228247) has been used to generate a naphthalene core with a 1,2,3,4-tetracarbonyl substitution pattern, which can be further elaborated into naphthalene diimides. beilstein-journals.org

Multi-step synthetic pathways are often necessary for producing specifically functionalized naphthalene derivatives. A concise, transition-metal-free, four-step synthesis has been developed to create tetracyclic heterosteroids starting from 2-naphthol (B1666908) analogs. This sequence involves key transformations such as the Bucherer reaction to convert a naphthol to a naphthylamine, followed by a selective C-acetylation via the Sugasawa reaction. mdpi.com These examples highlight the diverse and adaptable methods available to chemists for incorporating the naphthalen-1-yl group into complex molecular architectures. nih.govnih.govbeilstein-journals.orgmdpi.com

Table 1: Selected Methods for Naphthalene Moiety Incorporation

| Method | Key Reactants | Type of Naphthalene Structure Formed | Reference |

|---|---|---|---|

| Condensation Reaction | 1,5-diaminonaphthalene, pyridine-2-carbaldehyde | Naphthalene-based Schiff-base ligand | mdpi.com |

| Condensation Reaction | Diamine, Hydroxy-substituted aryl ketone | Naphthalene-substituted salen ligands | nih.gov |

| Claisen-Schmidt Condensation | Acetophenone derivative, Naphthaldehyde | Naphthylchalcones | nih.gov |

| [2+2+2] Cycloaddition | Aryne precursor, Dimethyl acetylenedicarboxylate | 1,2,3,4-tetrasubstituted naphthalene core | beilstein-journals.org |

The design of more complex linkers is a key strategy in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For example, in the design of potential inhibitors for the SARS-CoV papain-like protease (PLpro), researchers rationally designed molecules containing a naphthalene scaffold linked to a 3,4-dihydro-2H-pyran moiety via an -NHCO- (amide) functional group . nih.gov This amide linker was chosen to provide a specific spatial orientation and maintain favorable interactions with the target protein.

The synthesis of such a linker involves standard peptide coupling or acylation reactions. Typically, an amine-functionalized naphthalene derivative would be reacted with an activated carboxylic acid derivative of the second moiety (or vice versa) to form the amide bond. The choice of linker—its length, rigidity, and chemical nature—is critical and can be systematically varied to explore structure-activity relationships. For instance, replacing the ester linkage in a hypothetical analog with an amide, an ether, or a short alkyl chain would significantly alter the molecule's conformational flexibility and potential hydrogen bonding capabilities.

Novel Synthetic Methodologies for Trimethoxybenzoate Esters

The 3,4,5-trimethoxybenzoyl group is the second key component of the target molecule. It is typically derived from 3,4,5-trimethoxybenzoic acid, which itself is often synthesized from the readily available natural product, gallic acid. Novel synthetic routes aim to improve efficiency, reduce cost, and enhance the environmental profile of the synthesis.

One patented method describes a one-step synthesis of methyl 3,4,5-trimethoxybenzoate directly from gallic acid. google.com This process uses methyl chloride gas for both the O-methylation of the phenolic hydroxyl groups and the esterification of the carboxylic acid, with potassium carbonate as an acid-binding agent in a dimethylformamide (DMF) solvent. google.com This approach consolidates what is traditionally a two-step process (methylation followed by esterification) into a single, more efficient operation suitable for large-scale production. google.com

Another inventive approach starts with 1,2,3-trimethoxybenzene. google.com The synthesis involves a substitution reaction with glyoxylic acid and hydrochloric acid to form an intermediate, which is then oxidized using urotropine (hexamethylenetetramine) to yield 3,4,5-trimethoxybenzaldehyde. This aldehyde can then be easily oxidized to the corresponding carboxylic acid and subsequently esterified to produce the desired trimethoxybenzoate ester. google.com

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), is emerging as a powerful tool in green chemistry. nih.govnih.gov These reactions are often performed solvent-free or with minimal amounts of liquid (liquid-assisted grinding), which significantly reduces waste and avoids the use of hazardous solvents. nih.govisca.me This approach aligns with the principles of green chemistry by improving energy efficiency and atom economy. isca.me

Mechanochemical methods, typically using a ball mill, have been successfully applied to a wide range of organic reactions, including C-C and C-heteroatom bond formation. While the direct mechanochemical synthesis of this compound has not been explicitly reported in the reviewed literature, the principles can be readily applied to its formation. The synthesis of esters is a feasible transformation under mechanochemical conditions.

A potential mechanochemical route would involve the direct esterification of 3,4,5-trimethoxybenzoic acid with 1-naphthol. The solid reactants would be combined in a milling vessel with a catalyst (such as a solid acid) and milling balls (e.g., made of steel or zirconia). The mechanical energy from the milling process would activate the reaction, leading to the formation of the ester and water as the only byproduct. This solvent-free approach offers a greener alternative to traditional solution-based esterification methods that often require heating in large volumes of organic solvents. The combination of mechanochemistry with hypervalent iodine reagents has also shown promise for various organic transformations, suggesting further avenues for developing novel, solvent-free synthetic routes. su.se The advantages of mechanochemistry, such as faster reaction times and unique reactivity, make it an attractive area for future research in the synthesis of trimethoxybenzoate esters and their derivatives. nih.govsu.se

Table 2: Comparison of Synthetic Methodologies for Esters

| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Solution-Phase | Reactants dissolved in organic solvent, often with heating. | Well-established, predictable. | Requires large solvent volumes, generates waste, can be energy-intensive. |

| One-Pot Solution-Phase | Multiple reaction steps in a single reactor. google.com | Improved efficiency, reduced workup. google.com | Can still require significant solvent and heating. |

In Vitro Cellular Activity Profiles

The in vitro evaluation of novel compounds across a panel of cancer cell lines is a critical first step in the drug discovery process. This section details the antiproliferative and cytotoxic efficacy of this compound analogs against various cancer cell lines and explores their impact on cellular processes.

Antiproliferative and Cytotoxic Efficacy in Various Cancer Cell Lines

The cytotoxic and antiproliferative effects of analogs of this compound have been investigated in a range of human cancer cell lines, revealing their potential as anticancer agents.

Oral squamous cell carcinoma (OSCC) is a prevalent form of head and neck cancer with a high mortality rate, underscoring the need for new therapeutic agents. science.govmdpi.com While research on the direct activity of this compound against OSCC is limited, studies on related naphthoquinone compounds have shown promising results. For instance, a series of novel acridine-core naphthoquinone compounds were synthesized and evaluated for their antitumor activity in OSCC cells. science.govmdpi.com One of the derivatives, 12-(3,4,5-trimethoxyphenyl)-3,3-dimethyl-3,4-dihydrobenzo[b]acridine-1,6,11(2H,5H,12H)-trione , which incorporates the 3,4,5-trimethoxyphenyl moiety, demonstrated notable cytotoxic effects. mdpi.com

Similarly, another study focused on 1,4-naphthoquinones tethered to 1,2,3-1H-triazoles reported on their cytotoxic and selective effects against OSCC. doi.org These findings suggest that the naphthalene and trimethoxybenzoyl moieties are valuable pharmacophores, and their combination in structures like this compound warrants further investigation against oral cancer cell lines.

Significant research has been conducted on a close analog, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide , revealing its potent activity against leukemia. This compound, a 3,4,5-trimethoxy-hydrazone with a 1-naphthyl group, has demonstrated remarkable selective toxicity against leukemia cells when compared to stimulated normal lymphocytes. nih.govresearchgate.net Studies have shown that several compounds in this series exhibit anti-leukemia effects in the nanomolar concentration range. nih.govresearchgate.net

The cytotoxic activity of these chalcone (B49325) derivatives was also evaluated against L-1210 murine acute lymphoblastic leukemia cells. The inclusion of a 3,4,5-trimethoxybenzoyl group in one of the derivatives resulted in the most potent compound among the tested type 1 chalcones. nih.gov

Table 1: Antiproliferative Activity of this compound Analogs against Leukemia Cell Lines

| Compound/Analog Name | Cell Line | IC50 (µM) | Reference |

| N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide | Leukemia Cells | Nanomolar range | nih.govresearchgate.net |

| 3,4,5-trimethoxychalcone derivative | L-1210 | 26 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The therapeutic potential of naphthalene-based compounds has been explored in the context of skin cancers, including cutaneous melanoma and non-melanoma types. While direct studies on this compound are not extensively reported, research on related structures provides valuable insights. For example, a study on thiosemicarbazide (B42300) derivatives, including 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide , assessed their cytotoxicity against the G-361 melanoma cell line. nih.gov

Another study on neomenthol (B8682525) reported antiproliferative activity against the A431 skin carcinoma cell line with an IC50 value of 17.3 µM in an MTT assay. nih.gov The search for novel agents against malignant melanoma is ongoing, with various heterocyclic derivatives containing naphthalene or other aromatic systems showing promise. nih.gov

Analogs of this compound have been investigated for their efficacy against various breast cancer cell lines. A study on novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles, which contain the naphthalen-1-yl moiety, demonstrated potent antiproliferative actions against T-47D and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar to nanomolar range. nih.gov Another study on substituted 1,4-naphthoquinones also reported potent antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values between 1–3 μM for the most active compounds. nih.gov

Furthermore, a series of pyrazole-naphthalene derivatives were evaluated for their anticancer potential on MCF-7 breast cancer cells, with some compounds showing significant inhibitory effects. mdpi.com

Table 2: Antiproliferative Activity of Naphthalene Analogs against Breast Cancer Cell Lines

| Compound Class/Analog Name | Cell Line | IC50 Range (µM) | Reference |

| 3-(Naphthalen-1-yl)-4,5-dihydropyrazoles | T-47D | 3.14–4.92 | nih.gov |

| 3-(Naphthalen-1-yl)-4,5-dihydropyrazoles | MDA-MB-231 | 0.62–58.01 | nih.gov |

| Substituted 1,4-Naphthoquinones | MDA-MB-231 | 1–3 | nih.gov |

| Pyridine and fused pyridine compounds | MDA-MB-231 | 4.2 | mdpi.com |

| Pyridine and fused pyridine compounds | MCF-7 | 2.4 | mdpi.com |

This table is interactive. You can sort the data by clicking on the column headers.

Modulation of Cellular Processes and Pathways

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research into the analogs of this compound has revealed their ability to modulate key cellular processes and signaling pathways.

A significant finding is the identification of N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide as a microtubule destabilizer. nih.govresearchgate.net Docking simulations have suggested that this N-acylhydrazone can fit into the colchicine-binding site of tubulin. nih.govresearchgate.net This interference with microtubule polymerization was confirmed by the compound's ability to inhibit microtubule assembly at both the biochemical and cellular levels. nih.govresearchgate.net Microtubule-targeting agents are a well-validated class of anticancer drugs, and this finding positions this analog as a promising candidate in this class. nih.govnih.gov

Other related naphthalene derivatives have been shown to modulate different pathways. For example, certain novel 3-(naphthalen-1-yl)-4,5-dihydropyrazole derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. nih.govnih.gov Some of these compounds displayed nanomolar inhibitory activity against EGFR. nih.gov

Furthermore, some 1,4-naphthoquinone (B94277) analogs have been found to act as potent STAT3 dimerization inhibitors. nih.gov The STAT3 signaling pathway is another critical target in cancer therapy, and its inhibition can lead to reduced cell proliferation and survival.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality. The ability to inhibit cell migration and invasion is therefore a critical attribute of potential anticancer agents. Analogs of this compound have demonstrated significant antimigratory and anti-invasive properties in various cancer cell models.

For instance, a chalcone derivative incorporating a 3,4,5-trimethoxybenzoyl group and a 2-naphthaldehyde (B31174) moiety, referred to as compound 2c , was shown to inhibit the migration of highly invasive human breast cancer cells (MDA-MB-231). nih.gov This inhibition was observed in both scratch wound assays and Boyden chamber assays, indicating a potent effect on cancer cell motility. nih.gov In a related study, a naphthalene diimide derivative, NDI 1a , also demonstrated the ability to reduce the migratory capacity of AGS gastric cancer cells. nih.gov This effect was linked to the inhibition of focal adhesion kinase (FAK) phosphorylation, a key process in cell movement. nih.gov

Furthermore, research on 3,5,4'-trimethoxystilbene (MR-3), a methoxylated resveratrol (B1683913) analog, has shown that it can downregulate the invasion and migration of human breast adenocarcinoma MCF-7 cells. researchgate.net This was associated with a reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell dissemination. researchgate.net

Induction of Apoptosis in Neoplastic Cells

Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. The induction of apoptosis is a key mechanism for many anticancer therapies. Several analogs of this compound have been shown to effectively induce apoptosis in various cancer cell lines.

One such analog, (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one (d1), demonstrated significant pro-apoptotic activity in MCF-7 breast cancer cells. researchgate.net This was evidenced by an increase in the percentage of annexin (B1180172) V-positive cells and the activation of caspases 9 and 3, which are key executioners of the apoptotic cascade. researchgate.net Similarly, a naphthalene derivative designated as MS-5 was found to induce apoptosis in human pancreatic cancer BxPC-3 cells, as indicated by an increase in annexin V-positive cells and the cleavage of caspases and poly (ADP-ribose) polymerase (PARP). nih.gov

Furthermore, a study on a series of 3,4,5-trimethoxyphenyl analogues revealed that compound 1d induced apoptotic-like cell death in Jurkat cells, a model for T-cell acute lymphoblastic leukemia. mdpi.com The involvement of the mitochondrial pathway was suggested in this process. mdpi.com Another naphthalene-substituted triazole spirodienone, compound 6a , was also found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov

The table below summarizes the apoptotic effects of selected this compound analogs and related compounds on various cancer cell lines.

| Compound | Cancer Cell Line | Key Apoptotic Events |

| (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one (d1) | MCF-7 | Activation of Caspase 9 and Caspase 3 researchgate.net |

| MS-5 | BxPC-3 | Cleavage of caspases and PARP nih.gov |

| Compound 1d | Jurkat | Induction of apoptotic-like cell death mdpi.com |

| Compound 6a | MDA-MB-231 | Induction of apoptosis nih.gov |

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Several analogs of this compound have been shown to interfere with the cell cycle in neoplastic cells, leading to a halt in their proliferation.

A notable example is the chalcone 2c , which was found to promote cell cycle arrest in L-1210 murine acute lymphoblastic leukemia cells. nih.gov Similarly, the naphthalene-substituted triazole spirodienone 6a demonstrated the ability to arrest the cell cycle in MDA-MB-231 cells. nih.gov

Further investigation into the effects of a thiazole-naphthalene derivative, compound 5b , on MCF-7 breast cancer cells revealed a significant increase in the G2/M population, from 26.66% in control cells to 72.49% after treatment with 1.25 µM of the compound. nih.gov This indicates a block in the G2 or M phase of the cell cycle. Another compound, MPT0B014 , was also shown to arrest the cell cycle at the G2/M and sub-G1 phases in A549 lung cancer cells. researchgate.net

The following table presents data on the cell cycle arrest induced by representative this compound analogs and related compounds.

| Compound | Cancer Cell Line | Effect on Cell Cycle |

| Chalcone 2c | L-1210 | Cell cycle arrest nih.gov |

| Compound 6a | MDA-MB-231 | Cell cycle arrest nih.gov |

| Compound 5b | MCF-7 | G2/M arrest (72.49% at 1.25 µM) nih.gov |

| MPT0B014 | A549 | G2/M and sub-G1 arrest researchgate.net |

Alterations in Intracellular Reactive Oxygen Species Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. While high levels of ROS can induce oxidative stress and cell death, moderate levels can promote cancer cell proliferation and survival. The ability of this compound analogs to modulate intracellular ROS levels has been investigated as a potential anticancer mechanism.

In contrast, a study on various naphthalene quinonoids, including 1,2-naphthalenediol (NCAT) , 1,4-naphthalenediol (NHQ) , 1,2-naphthoquinone (1,2-NQ) , and 1,4-naphthoquinone (1,4-NQ) , demonstrated that all these compounds induced an increase in ROS formation in T47D breast cancer cells. nih.gov The induction of ROS formation followed the rank order of 1,4-NQ ≈ 1,2-NQ > NHQ > NCAT. nih.gov

Induction of DNA Damage

DNA damage is a critical event that can trigger cell cycle arrest and apoptosis, thereby preventing the propagation of genetically unstable cells. Some naphthalene derivatives have been shown to induce DNA damage in cancer cells, contributing to their cytotoxic effects.

A study on the naphthalene diimide derivative NDI 1a revealed that it caused extensive DNA double-strand breaks (DSBs) in AGS gastric cancer cells. nih.gov This led to the activation of p53 and its transcriptional target p21. nih.gov The study also suggested that the DNA repair process was mediated through the error-prone non-homologous end joining (NHEJ) pathway, leading to an accumulation of DNA damage. nih.gov

Another investigation into naphthalene-induced toxicity in cultured macrophage J774A.1 cells showed that naphthalene produced concentration-dependent increases in DNA fragmentation. nih.gov At a concentration of 500 µM, a 3.0-fold increase in DNA fragmentation was observed after 24 hours. nih.gov Furthermore, a naphthoquinone analog, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) , also induced DNA fragmentation in human promyeloid leukemic HL-60 cells. nih.gov

Enzymatic and Receptor-Mediated Biological Responses

Inhibition of Tubulin Polymerization and Microtubule Destabilization

Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, including cell division, motility, and intracellular transport. Targeting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several analogs of this compound have been identified as potent inhibitors of tubulin polymerization, leading to microtubule destabilization and mitotic arrest.

Research has shown that the 3,4,5-trimethoxyphenyl group is a key feature for the inhibition of tubulin assembly at the colchicine (B1669291) binding site. nih.gov A chalcone derivative, 2c , containing a 3,4,5-trimethoxyphenyl group, was found to inhibit tubulin polymerization in vitro with a potency approaching that of colchicine. nih.gov High-nanomolar concentrations of this compound caused microtubule disorganization in human cervical cancer cells. nih.gov

Similarly, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide was identified as a microtubule destabilizer. nih.gov Docking simulations suggested that this compound could bind to the colchicine-binding domain of tubulin, and it was shown to inhibit microtubule assembly at both the biochemical and cellular levels. nih.gov Another compound, MPT0B014 , is also a known tubulin polymerization inhibitor. researchgate.net

The table below provides a summary of the tubulin polymerization inhibitory activity of selected this compound analogs and related compounds.

| Compound | Assay | IC50 (µM) |

| Chalcone 2c | Tubulin Polymerization Inhibition | ~10 nih.gov |

| Thiazole-naphthalene derivative 5b | Tubulin Polymerization Inhibition | 3.3 nih.gov |

| Colchicine (Reference) | Tubulin Polymerization Inhibition | ~10 nih.gov |

Topoisomerase I Inhibitory Activity

Topoisomerase I is a critical enzyme in DNA replication and transcription, making it a key target for anticancer agents. While this compound has not been specifically evaluated, related naphthalene-containing structures, such as naphthoquinones and naphthalimides, are known inhibitors of this enzyme.

Naphthoquinones that possess at least one phenolic hydroxyl group have been identified as potent inhibitors of topoisomerase I. nih.gov Their mechanism is thought to involve complexation with Zn++, which is often paralleled by their inhibitory properties against the enzyme. nih.gov For instance, the synthetic naphthoquinone adduct TU100 was found to be an effective inhibitor of both topoisomerase I and topoisomerase II. researchgate.net Interestingly, TU100 does not act by intercalating into DNA, a common mechanism for many topoisomerase inhibitors. Instead, it is a slow-acting inhibitor that appears to target the enzyme directly, with its inhibitory concentration (IC₅₀) decreasing significantly upon pre-incubation with the enzyme before the addition of DNA. researchgate.net Another naphthoquinone, β-Lapachone, is also a known topoisomerase I inhibitor. ijpsjournal.com

1,8-Naphthalimide (B145957) derivatives represent another class of topoisomerase inhibitors. nih.gov These compounds can act as DNA intercalators and have been shown to inhibit topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells. researchgate.net For example, two novel 1,8-naphthalimide derivatives, compounds 3 and 4, showed significant antiproliferative activity against glioblastoma multiforme (GBM) cells, with IC₅₀ values in the micromolar range. researchgate.net Their activity is linked to the inhibition of DNA topoisomerase II. researchgate.net

Table 1: Topoisomerase Inhibitory Activity of Naphthalene Analogs

| Compound/Class | Target Enzyme(s) | IC₅₀ (µM) | Cell Line | Mechanism of Action |

| Naphthoquinones (general) | Topoisomerase I | - | - | Zn++ complexation |

| TU100 | Topoisomerase I/II | Not specified | Eukaryotic cells | Slow-acting, non-intercalative enzyme inhibition |

| β-Lapachone | Topoisomerase I | - | - | Blocks replication fork movement |

| Naphthalimide Deriv. 3 | Topoisomerase II | 11.11 ± 1.63 | U87-MG (GBM) | DNA damage, apoptosis |

| Naphthalimide Deriv. 4 | Topoisomerase II | 30.48 ± 1.86 | U87-MG (GBM) | DNA damage, apoptosis |

Inhibition of Lysosomal Phospholipase A2 (PLA2G15) by Structurally Related Compounds

Lysosomal phospholipase A2 (PLA2G15) is an enzyme involved in phospholipid metabolism within lysosomes. Its inhibition is linked to drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids (B1166683). mdpi.com Many cationic amphiphilic drugs (CADs) are known to inhibit PLA2G15. epa.govnih.gov

A study involving a library of 163 drugs found that 144 of them inhibited PLA2G15. Among these, amiodarone (B1667116), a well-known CAD, is a potent inhibitor. mdpi.comnih.gov The inhibition mechanism for amiodarone involves interference with the electrostatic interactions between the enzyme and anionic phospholipids on liposomal surfaces. mdpi.com Another drug, fosinopril (B1673572), was identified as the most potent inhibitor in the screen, with a sub-micromolar IC₅₀ value. nih.gov The inhibitory action of fosinopril is also consistent with it interfering with the binding of PLA2G15 to liposomes. These findings establish PLA2G15 as a primary target for many CADs that cause phospholipidosis. mdpi.com

Table 2: Inhibition of Lysosomal Phospholipase A2 (PLA2G15) by Structurally Related Compounds

| Inhibitor | Compound Type | IC₅₀ (µM) | Mechanism of Action |

| Fosinopril | Cationic Amphiphilic Drug | 0.18 | Interference with enzyme-liposome binding |

| Amiodarone | Cationic Amphiphilic Drug | Not specified | Inhibition of electrostatic interactions |

Inhibitory Effects on Viral Proteases (e.g., SARS-CoV-2 Papain-Like Protease Analogs)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key component in the virus's ability to evade the host's innate immune response, making it a prime antiviral target. vjs.ac.vn Naphthalene-based compounds have emerged as a significant class of non-covalent, competitive inhibitors of SARS-CoV-2 PLpro. nih.govnih.gov

The naphthalene derivative GRL0617 was originally developed as an inhibitor for the SARS-CoV PLpro and was subsequently found to be effective against the highly homologous SARS-CoV-2 PLpro. vjs.ac.vnnih.gov GRL0617 binds to the S3-S4 subpockets of the enzyme, with its naphthalene ring positioned in the S4 site, forming hydrophobic interactions. researchgate.net This binding induces a conformational change in the enzyme's flexible BL2 loop, which is crucial for its inhibitory action. researchgate.net While effective, GRL0617 has moderate potency and potential metabolic liabilities. nih.govbldpharm.com

Structure-activity relationship (SAR) studies have led to the development of GRL0617 analogs with improved potency. nih.gov For instance, covalent inhibitors based on the GRL0617 scaffold have been designed, with some showing inhibitory activity (IC₅₀) in the nanomolar range against PLpro's deubiquitinase and de-ISG15ylase functions.

Table 3: Inhibitory Activity of Naphthalene-Based Analogs against SARS-CoV-2 PLpro

| Compound | IC₅₀ (µM) (Enzymatic Assay) | Antiviral EC₅₀ (µM) (Vero E6 cells) |

| GRL0617 | 1.6 - 2.2 | 14.5 - 21 |

| Compound 7 (covalent analog) | 0.076 (Ub-rhodamine substrate) | Not specified |

| Compound 9 (covalent analog) | 1.96 (Ub-rhodamine substrate) | Not specified |

5α-Reductase Inhibition by Naphthyl Carbamate (B1207046) Analogs

5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of this enzyme are used to treat conditions like benign prostatic hyperplasia. ijans.org While direct data on this compound is unavailable, analogs containing a carbamate group attached to a steroidal naphthalene-like core, specifically 6-azasteroids, have been studied for their potent 5α-reductase inhibitory activity. ijans.org

A series of 6-azaandrost-4-en-3-ones with various carbamoyl (B1232498) substitutions at the 17β-position were synthesized and evaluated against human type 1 and type 2 5α-reductase (5AR). ijans.org These studies aimed to optimize potency and selectivity. Certain compounds with a 17β-[N-(diphenylmethyl)carbamoyl] group were identified as having picomolar IC₅₀ values against type 2 5AR and low nanomolar Kᵢ values against type 1 5AR, demonstrating potent dual inhibition. ijans.org For example, compound 70 in this series showed a Kᵢ of 3.1 nM for type 1 and an IC₅₀ of 0.019 nM for type 2 5AR. ijans.org The mechanism for some of these 6-aza-steroids is reversible, contrasting with the irreversible mechanism of the clinical inhibitor finasteride.

Table 4: 5α-Reductase Inhibitory Activity of 6-Azasteroid Analogs

| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) |

| Compound 70 (6-azasteroid) | Human 5AR Type 1 | 3.1 | - |

| Compound 70 (6-azasteroid) | Human 5AR Type 2 | - | 0.019 |

| Compound 54 (6-azasteroid) | Human 5AR Type 1 | 2.5 | - |

| Compound 54 (6-azasteroid) | Human 5AR Type 2 | - | 0.038 |

Modulation of Intracellular Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. While the direct effect of this compound on calcium signaling is not documented, various agents are known to modulate intracellular calcium homeostasis by targeting specific cellular components.

Agents like the calcium ionophore A23187 and thapsigargin, a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, are classic examples of compounds that disrupt intracellular calcium levels. Thapsigargin causes a rise in cytosolic free calcium by blocking the reuptake of Ca²⁺ into the endoplasmic reticulum (ER), thus depleting the ER calcium stores. This sustained depletion of the ER Ca²⁺ pool has been shown to profoundly inhibit cell proliferation and protein synthesis. Similarly, the ionophore A23187 facilitates the movement of calcium across biological membranes, leading to an increase in cytosolic Ca²⁺ concentration. It is important to note that the effects of these agents can be complex; for instance, some of their downstream effects on gene expression have been linked to the induction of ER stress rather than solely to the increase in cytosolic calcium.

Discovery in Natural Products

Identification of Naphthalene and 3,4,5-Trimethoxybenzoate Containing Metabolites in Metacordyceps neogunnii

Metacordyceps neogunnii is an entomopathogenic fungus that has been used in traditional medicine and is known to produce a variety of bioactive secondary metabolites, including cordycepin (B1669437) and adenosine. nih.govijans.org Fungi, in general, are a rich source of natural products with diverse chemical structures, including naphthalene derivatives and benzoic acid derivatives. mdpi.com

Influence of the 3,4,5-Trimethoxybenzoyl Moiety on Biological Activity

The 3,4,5-trimethoxyphenyl (TMP) group is a key pharmacophoric feature in many biologically active compounds, including natural products like colchicine and podophyllotoxin, which are known for their potent cytotoxic properties. nih.gov This moiety is often considered a crucial element for binding to biological targets such as tubulin. nih.gov

The substitution pattern on the phenyl ring, particularly the presence of the three methoxy groups at the 3, 4, and 5 positions, is often critical for bioactivity. Research on various analogs where the TMP moiety is a central feature reveals that modifications to this ring can significantly alter pharmacological efficacy.

Studies on pyrazolo[3,4-d]pyrimidine derivatives showed that the presence of both a 3-hydroxyl and a 4-methoxyl group on the phenyl ring was beneficial for antiproliferative activity. acs.orgacs.org Replacing these with other substituents led to varied outcomes. For instance, compounds with no substituents, a single 3-hydroxyl, a 4-methoxyl, or a 4-ethoxyl group on the phenyl ring all demonstrated decreased potency. acs.orgacs.org Similarly, substituting the 3-hydroxyl with an amino or fluorine group resulted in a slight decrease in activity, while larger groups like methoxyl, methyl ester, or benzyloxyl at the same position led to a near-complete loss of activity. acs.orgacs.org This suggests that small, specific substituents on the phenyl ring are preferred for maintaining potent biological action. acs.orgacs.org

In another series of compounds, the TMP moiety was identified as essential for tubulin-binding and antitubulin activity. nih.gov The study of pyrrolizine derivatives bearing the TMP group highlighted the importance of this specific substitution pattern for cytotoxicity. nih.gov The replacement of the trimethoxybenzoyl group with other substituted phenyl rings in different molecular scaffolds has consistently shown a high dependence of activity on the nature and position of the substituents. nih.govacs.orgacs.org For example, in a study of 1,2,4-triazole-chalcone hybrids, the presence of dimethoxy phenyl (DMP) and TMP rings conferred potent cytotoxic and tubulin polymerization inhibition activities. nih.gov

Table 1: Effect of Phenyl Ring Substitutions on Antiproliferative Activity in Pyrazolo[3,4-d]pyrimidine Analogs

| Phenyl Ring Substitution Pattern | Relative Antiproliferative Potency | Reference |

| 3-hydroxyl, 4-methoxyl | High (Beneficial for activity) | acs.orgacs.org |

| Unsubstituted | Decreased | acs.orgacs.org |

| 3-hydroxyl | Decreased | acs.orgacs.org |

| 4-methoxyl | Decreased | acs.orgacs.org |

| 4-ethoxyl | Decreased | acs.orgacs.org |

| 3-amino | Slightly Decreased | acs.orgacs.org |

| 3-fluoro | Slightly Decreased | acs.orgacs.org |

| 3-methoxyl | Activity Nearly Lost | acs.orgacs.org |

| 3-methyl ester | Activity Nearly Lost | acs.orgacs.org |

| 3-benzyloxyl | Activity Nearly Lost | acs.orgacs.org |

From a conformational standpoint, the linker's nature determines the relative orientation of the two aromatic systems (the trimethoxy phenyl ring and the naphthalene ring). nih.gov Linkers can either allow free rotation or restrict it, thereby locking the molecule into a specific conformation. nih.gov For instance, in some stilbene (B7821643) analogs, the cis-conformation is crucial for activity, and replacing the rigid ethenyl linker with a more flexible one can lead to inactivity. epa.gov In the case of the flexible ester linkage in this compound, it allows the two bulky terminal moieties to adopt various spatial arrangements, which can be critical for fitting into a specific binding pocket of a biological target.

The electronic properties of the ester group also contribute to the molecule's activity. The carbonyl group is a hydrogen bond acceptor, and the ester oxygen atoms can participate in polar interactions. The electron-withdrawing nature of the anhydride (B1165640) group, which is related to the ester, has been shown to be critical in certain reactions by modulating the reactivity of the carboxylic acid and suppressing unwanted side reactions. acs.org Similarly, the electronic character of the benzoate (B1203000) ester can influence the reactivity and binding affinity of the entire molecule.

Contribution of the Naphthalene Moiety to Bioactivity

The naphthalene ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govekb.egnih.gov Its inclusion in a molecule can enhance metabolic stability and improve pharmacological profiles compared to a simple benzene ring. nih.gov Naphthalene derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com

The substitution pattern on the naphthalene ring system is a key determinant of a compound's pharmacological profile. The two non-equivalent positions for substitution (alpha, or C1, and beta, or C2) and the potential for multiple substitutions allow for extensive structural diversity and tuning of biological activity.

For example, in the development of naphthalene-substituted triazole spirodienones as anticancer agents, various naphthalene analogs demonstrated moderate to strong inhibitory effects against several cancer cell lines. nih.gov The study suggested that introducing the naphthalene moiety could modify physicochemical properties like the lipid-water partition coefficient and potentially add metabolic sites, thereby facilitating absorption and distribution while reducing toxicity. nih.gov

In a different study focused on naphthalene-1,4-dione analogues, modifications at the C2 and C3 positions were systematically explored. nih.gov The parent compound, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, showed significant cytotoxicity towards cancer cells. nih.gov Replacing the 3-chloro group with a bromo or methyl group was investigated to understand its effect on bioactivity. nih.gov The results indicated a high sensitivity of the anticancer potency to the substitution pattern on the naphthoquinone core. nih.gov

Table 2: Bioactivity of Selected Naphthalene-Containing Compounds

| Compound Class | Naphthalene Substitution | Biological Activity Noted | Reference |

| Naphthalene-chalcones | Varied | Tubulin Polymerization Inhibition | taylorandfrancis.com |

| Naphthalene-benzophenones | Varied | Potent Antiproliferative Activity | taylorandfrancis.com |

| Triazole spirodienones | Naphthalene substituted | Anticancer, JAK2 Inhibition | nih.gov |

| Naphthoquinones | 2- and 3-substituted | Selective Cancer Cell Cytotoxicity | nih.gov |

| Various | General | Antimicrobial, Antiviral, Anti-inflammatory | ekb.egnih.gov |

Stereochemistry and conformation are fundamental to drug action, as biological systems are chiral environments where molecules interact with specific three-dimensional targets like enzymes and receptors. researchgate.netnih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity and disposition. nih.gov

For a molecule like this compound, the planar and aromatic nature of the naphthalene ring is a defining conformational feature. This planarity allows for strong hydrophobic and π-stacking interactions within a receptor's binding site. Docking simulations of naphthalene into an enzyme active site have shown it being positioned between phenylalanine residues in a T-packing mode, which highlights the importance of strong hydrophobic interactions for binding. acs.org

The point of attachment to the rest of the molecule (C1 in this case) dictates the spatial orientation of the bulky bicyclic system. The way this naphthalene moiety is presented to a biological target is critical. Any steric hindrance that prevents the optimal alignment of the naphthalene ring within its binding pocket would likely lead to a significant loss of activity. Therefore, the conformation adopted by the molecule, influenced by the flexibility of the ester linker, must allow the naphthalene component to engage in these crucial binding interactions. acs.org

Role of the Linker Region in SAR

The linker, or spacer, that connects pharmacophoric elements is a critical component that significantly influences the biological activity of a conjugate molecule. nih.gov Its length, rigidity, and chemical nature are key variables in drug design. The primary function of a linker is to position the key binding moieties at an optimal distance and orientation to allow for simultaneous and effective interaction with their respective binding sites on a biological target. nih.gov

In the context of this compound, the benzoate ester acts as the linker. Studies on other molecular systems have demonstrated the linker's importance. For example, in a series of tubulin inhibitors, the linker between the TMP moiety and a pyrrolizine nucleus was varied to either restrict or allow free rotation, which in turn impacted the activity. nih.gov In another study on cathepsin X inhibitors, the central ketomethylenethio linker was found to be crucial for inhibitory activity. nih.gov

Target-Specific SAR in Analog Series

The therapeutic potential of this compound analogs is defined by their interactions with specific cellular targets. SAR studies have been crucial in elucidating the structural requirements for activities such as microtubule destabilization, topoisomerase inhibition, and general cancer cell cytotoxicity.

A significant number of analogs of this compound, particularly those with a hydrazone linkage, function as microtubule destabilizing agents by interacting with tubulin. nih.govresearchgate.net These compounds often bind to the colchicine site of tubulin, preventing its polymerization into microtubules and thereby arresting the cell cycle.

SAR studies of a series of 3,4,5-trimethoxy-hydrazones revealed several key insights:

The 3,4,5-trimethoxybenzoyl moiety is crucial for activity, mimicking the trimethoxyphenyl ring of colchicine which is known to bind in one region of the binding site.

The 1-naphthyl group is a highly effective substituent for the other end of the molecule. Docking simulations suggest this bulky aromatic group fits well within the colchicine-binding domain. nih.gov

The combination of the 3,4,5-trimethoxyphenyl ring and the 1-naphthyl group in a hydrazone scaffold resulted in compounds with anti-leukemia effects in the nanomolar range. nih.gov The most potent compound from this series demonstrated remarkable selective toxicity against leukemia cells compared to normal lymphocytes. researchgate.net

Other naphthalene derivatives have also been reported as microtubule inhibitors, confirming the importance of the naphthalene scaffold for this specific activity. nih.gov

Naphthalene-based structures have been incorporated into novel bacterial topoisomerase inhibitors (NBTIs), which target DNA gyrase and topoisomerase IV. nih.govnih.gov Although these are structurally distinct from this compound, their SAR provides valuable information on how the naphthalene scaffold can be optimized for topoisomerase inhibition.

In a series of oxabicyclooctane-linked NBTIs featuring a 1,5-naphthyridine (B1222797) moiety (a bioisostere of naphthalene), the following SAR was observed:

Substitutions were only well-tolerated at specific positions (C-2 and C-7) of the naphthyridine ring. nih.gov

An alkoxy (methoxy) group or a cyano group at the C-2 position was preferred. nih.gov

A halogen or hydroxyl group at the C-7 position was also favorable for optimal antibacterial activity. nih.gov

Substitutions on other carbons of the naphthyridine ring were generally detrimental to activity. nih.gov

These findings indicate that the pattern of substitution on the bicyclic aromatic ring system is critical for effective interaction with topoisomerase enzymes. The naphthalene ring itself is a known component in potent topoisomerase inhibitors. nih.gov

The cytotoxic activity of naphthalene derivatives against various cancer cell lines is well-documented, with SAR studies revealing key structural features that enhance potency and selectivity. nih.govnih.govnih.gov

In one series of novel naphthalene-heterocycle hybrids, several compounds showed potent cytotoxicity, with some being more active than the standard drug doxorubicin (B1662922) against HepG-2 (liver) and MCF-7 (breast) cancer cell lines. nih.gov Similarly, a study on naphthalene-substituted triazole spirodienones identified a compound with remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells. nih.gov

For a series of naphthalene based-symmetrical diselenides, a significant difference in toxicity between MCF-7 breast cancer cells and normal fibroblast cells was observed, indicating cancer cell selectivity. pharmascholars.com The therapeutic indices for several of these compounds were higher than that of 5-fluorouracil. pharmascholars.com

The analysis of 1,4-naphthoquinone analogs also provides important SAR data. The presence of fluoro substituents at position C-8 and hydroxyl groups at C-2 and C-5 were found to play an important role in the toxicity against HeLa and DU145 cell lines. researchgate.net

Table 2: Cytotoxicity of Selected Naphthalene Analogs Against Cancer Cell Lines

| Compound Series | Example Compound/Modification | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-Acylhydrazones | 3,4,5-trimethoxy-hydrazone with 1-naphthyl group | Leukemia | Nanomolar range | nih.gov |

| Naphthalene-1,4-dione Analogs | Imidazole derivative (Compound 44) | HEC1A (Endometrial) | 6.4 µM | nih.gov |

| Naphthalene-Heterocycle Hybrids | Compound 3c | HepG-2 (Liver) | More potent than doxorubicin | nih.gov |

| Thiazolobenzamide-Naphthalene Hybrids | Compound 6o (pyridyl group) | SW620 (Colon) | 8.71 µM | researchgate.net |

| Thiazolobenzamide-Naphthalene Hybrids | Compound 6o (pyridyl group) | A549 (Lung) | 9.55 µM | researchgate.net |

| 1,4-Naphthoquinone Analogs | Compound 19 (C8-fluoro, C2/C5-hydroxyl) | HeLa (Cervical) | 5.3 µM | researchgate.net |

| 1,4-Naphthoquinone Analogs | Compound 19 (C8-fluoro, C2/C5-hydroxyl) | DU145 (Prostate) | 6.8 µM | researchgate.net |

Computational Chemistry and Molecular Modeling of Naphthalen 1 Yl 3,4,5 Trimethoxybenzoate and Its Analogs

Ligand-Protein Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of small molecules like Naphthalen-1-yl 3,4,5-trimethoxybenzoate (B1228286) with various protein targets.

Prediction of Binding Modes with Tubulin (Colchicine-Binding Site)

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore that interacts with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. aacrjournals.orgnih.govmdpi.commdpi.com

Molecular docking studies on analogs of Naphthalen-1-yl 3,4,5-trimethoxybenzoate have elucidated the specific interactions within this site. For instance, a closely related sulfonamide derivative featuring both naphthalen-1-yl and 3,4,5-trimethoxyphenyl groups was shown to bind effectively in the colchicine (B1669291) pocket. nih.gov The simulation revealed that the 3,4,5-trimethoxyphenyl ring occupies a hydrophobic pocket, engaging in key interactions with surrounding amino acid residues. The naphthalene (B1677914) ring extends into another region of the binding site, forming additional stabilizing contacts. These interactions are critical for the potent tubulin polymerization inhibitory activity observed in these compounds. nih.gov

Key predicted interactions for a naphthalene-sulfonamide analog within the tubulin colchicine-binding site are detailed below, providing a model for the likely binding mode of this compound.

| Interacting Residue | Interaction Type | Interacting Moiety of Ligand |

|---|---|---|

| Cys241 | Hydrogen Bond | Methoxy (B1213986) group |

| Leu248 | Hydrophobic | Trimethoxyphenyl ring |

| Ala250 | Hydrophobic | Trimethoxyphenyl ring |

| Leu255 | Hydrophobic | Naphthalene ring |

| Val318 | Hydrophobic | Naphthalene ring |

| Ala316 | Hydrophobic | Naphthalene ring |

Investigation of Interactions with Cellular Receptors (e.g., CRM1)

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein responsible for the nuclear export of numerous tumor suppressor proteins (TSPs), such as p53 and p21. researchgate.netamegroups.org Its overexpression in various cancers is linked to poor prognosis, making it a significant therapeutic target. researchgate.netnih.gov Inhibition of CRM1 forces the nuclear retention of TSPs, restoring their function and inducing apoptosis in cancer cells. amegroups.org

While direct computational docking studies of this compound with CRM1 are not extensively documented in the literature, the structural components of the molecule are found in other known CRM1 inhibitors. The most potent inhibitors interact covalently with a key Cys528 residue in the NES-binding cleft of CRM1. nih.gov For example, certain chalcones containing a naphthalene ring have been investigated as potential XPO1 inhibitors. nih.gov Given that the naphthalene moiety provides a rigid scaffold capable of forming hydrophobic and pi-stacking interactions within the receptor's binding groove, it is plausible that this compound could be investigated as a potential non-covalent inhibitor of CRM1. Further in silico screening and docking studies would be necessary to validate this hypothesis and determine its specific binding mode.

Computational Analysis of Viral Protease Binding

Viral proteases are essential enzymes for viral replication, processing polyproteins into functional viral components. nih.govresearchgate.netnumberanalytics.com Targeting these proteases is a key strategy in antiviral drug development. The naphthalene scaffold has been identified as a promising framework for inhibitors of several viral proteases, including the Papain-like protease (PLpro) of SARS-CoV-2. ijpsjournal.commdpi.com PLpro plays a dual role in viral replication and suppressing the host's innate immune response. researchgate.net

Computational studies on naphthalene-based inhibitors have revealed their binding mechanism within the PLpro active site. ijpsjournal.com These compounds typically occupy the substrate-binding pockets, forming critical interactions with key residues. Docking simulations confirm that the naphthalene ring often engages in hydrophobic and π-π stacking interactions, contributing significantly to the binding affinity. ijpsjournal.commdpi.com

Key amino acid residues in the SARS-CoV-2 PLpro active site that are known to interact with naphthalene-based inhibitors are listed below.

| Interacting Residue | Potential Interaction Type |

|---|---|

| Cys111 | Catalytic residue; potential H-bond |

| His272 | Catalytic residue; potential H-bond |

| Asp286 | Catalytic residue; potential H-bond |

| Trp106 | Hydrophobic / π-π stacking |

| Tyr268 | Hydrophobic / π-π stacking |

| Gln269 | Hydrogen Bond |

The binding of an inhibitor like this compound to these residues could block the protease's function, thereby inhibiting viral replication. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model can be used to screen large compound libraries to identify novel scaffolds that match the required features. nih.govijpsjournal.comnih.gov

For inhibitors of tubulin that bind to the colchicine site, several pharmacophore models have been developed. A highly predictive quantitative pharmacophore model, designated Hypo1, was generated from a set of 26 known tubulin inhibitors. nih.govnih.gov This model demonstrated excellent statistical significance with a high correlation coefficient (0.9582) and a low root mean square deviation (RMSD) value (0.6977). ijpsjournal.comnih.gov The model consists of key chemical features that are crucial for potent tubulin polymerization inhibitory activity.

The structural elements of this compound align well with such a model. The trimethoxyphenyl ring serves as a key hydrophobic and hydrogen-bond accepting region, while the naphthalene ring provides the necessary aromatic and hydrophobic features.

| Pharmacophore Feature | Description | Corresponding Moiety in Subject Compound |

|---|---|---|

| Hydrogen-Bond Acceptor (HBA) | Accepts a hydrogen bond from the protein. | Oxygen atoms of the methoxy/ester groups |

| Hydrogen-Bond Donor (HBD) | Donates a hydrogen bond to the protein. | (Not prominent in the core structure) |

| Hydrophobic (HY) | Forms non-polar interactions. | Trimethoxyphenyl ring |

| Ring Aromatic (RA) | Forms π-π stacking or other aromatic interactions. | Naphthalene ring |

This alignment suggests that this compound fits the structural requirements for binding to the colchicine site, supporting its potential as a tubulin inhibitor. nih.govnih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. MD simulations are crucial for validating docking poses and calculating binding free energies.

For a ligand-protein complex, MD simulations typically track parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. mdpi.com A stable binding is indicated by a low and converged RMSD value for the ligand, signifying that it remains securely in the binding pocket without large fluctuations. unipi.it The RMSF analysis helps identify flexible regions of the protein, with lower fluctuations in the binding site residues suggesting that the ligand has stabilized that region. mdpi.com

In studies of analogous naphthalene-based inhibitors docked with targets like SARS-CoV-2 PLpro, MD simulations have been used to confirm the stability of the predicted binding poses. ijpsjournal.com Similarly, MD simulations of tubulin-ligand complexes have provided insights into the dynamic behavior of the ligand in the binding pocket and the flexibility of key protein loops. mdpi.com For this compound, an MD simulation of its complex with tubulin would be expected to show a stable RMSD trajectory, confirming a persistent and stable interaction within the colchicine binding site.

In Silico Target Prediction and Biological Pathway Analysis

In silico target prediction, or "target fishing," is a computational strategy used to identify the potential protein targets of a small molecule by comparing it against large databases of known bioactive compounds and their targets. nih.govmdpi.com This approach is invaluable for elucidating a compound's mechanism of action, predicting off-target effects, and identifying opportunities for drug repurposing. ijpsjournal.com Methods can be ligand-based (relying on chemical similarity) or structure-based (involving reverse docking against a panel of protein structures). nih.gov

For naphthalene-containing compounds, in silico prediction tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of biological activities, with anticancer activity being prominent. ijpsjournal.comijpsjournal.com Given the established role of the 3,4,5-trimethoxyphenyl motif as a tubulin binder, the primary predicted target for this compound would likely be tubulin.

The biological pathway analysis for a potent tubulin inhibitor would center on its effects on cell division and survival.

Cell Cycle Pathway : Inhibition of tubulin polymerization directly interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. aacrjournals.org This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. nih.gov

Apoptosis Pathway : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death. aacrjournals.org

Angiogenesis Pathway : Microtubule-disrupting agents can also act as vascular disrupting agents (VDAs), selectively targeting the endothelial cells of tumor blood vessels, leading to a shutdown of blood supply to the tumor core. aacrjournals.org

Therefore, in silico target prediction and pathway analysis suggest that this compound likely functions as an antimitotic agent, primarily impacting pathways related to cell cycle control and apoptosis.

Advanced Research Directions and Future Potential of Naphthalen 1 Yl 3,4,5 Trimethoxybenzoate

Development of Novel Therapeutic Agents Utilizing the Naphthalen-1-yl 3,4,5-trimethoxybenzoate (B1228286) Scaffold

The Naphthalen-1-yl 3,4,5-trimethoxybenzoate framework serves as a valuable starting point for the design of new therapeutic agents. researchgate.net The naphthalene (B1677914) component is a well-established aromatic moiety in medicinal chemistry, known to contribute to a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov This versatility is often attributed to the ability of its metabolites to interact with cellular proteins, thereby influencing various biochemical pathways. researchgate.net

Similarly, the 3,4,5-trimethoxybenzoyl moiety is a critical structural feature in a multitude of potent inhibitors of tubulin polymerization, such as combretastatin (B1194345) A-4. nih.gov Structure-activity relationship (SAR) studies on related molecules have consistently highlighted the importance of this group for cytotoxic activity. researchgate.net By leveraging this dual-functional scaffold, researchers can design and synthesize novel analogs with potentially improved pharmacological profiles for various disease states, particularly in oncology. nih.gov The strategy involves modifying the core structure to optimize its interaction with biological targets and enhance its therapeutic potential. nih.gov

Exploration of New Biological Targets and Uncharted Mechanistic Pathways

A primary direction for future research is the definitive identification of the molecular targets of this compound and the elucidation of its mechanistic pathways. Given the activities of its constituent parts, a key area of investigation is its potential interaction with microtubules. The 3,4,5-trimethoxyphenyl group is a known pharmacophore for binding to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization, arresting the cell cycle in the G2/M phase, and inducing apoptosis. researchgate.netnih.gov

Beyond tubulin, the naphthalene scaffold has been implicated in the inhibition of other crucial cellular targets, such as topoisomerases and protein-tyrosine phosphatases. nih.gov Future studies could employ advanced techniques like chemical proteomics to pull down binding partners and identify novel targets. Furthermore, investigating the compound's effect on cellular processes such as oxidative stress and mitochondrial function, as has been done for structurally related trimethoxy compounds, could reveal uncharted mechanistic pathways. mdpi.com Molecular docking studies can also provide insights into potential binding interactions with various proteins, guiding experimental validation of new targets. nih.govmdpi.com

Strategies for Enhancing Compound Selectivity and Potency

To advance the therapeutic potential of the this compound scaffold, a focused effort on improving compound selectivity and potency is essential. This can be achieved through systematic structure-activity relationship (SAR) studies. By synthesizing a library of analogs with targeted modifications, researchers can identify the structural features crucial for bioactivity. nih.gov

Strategies may include:

Substitution on the Naphthalene Ring : Introducing various electron-donating or electron-withdrawing groups at different positions on the naphthalene ring can significantly alter the compound's electronic properties and its binding affinity to target proteins. nih.govnih.gov

Modification of the Linker : Altering the ester linkage between the two moieties could affect the molecule's stability, solubility, and conformational flexibility.

Alterations to the Trimethoxybenzoyl Moiety : While the 3,4,5-trimethoxy substitution is often key for activity, subtle changes, such as replacing a methoxy (B1213986) group with an ethoxy group, have been shown in related scaffolds to increase potency tenfold. nih.gov

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be used in tandem with synthesis to rationally design next-generation compounds with optimized potency and a reduced off-target activity profile.

| Compound ID | Modification on Naphthalene Ring (R) | Modification on Benzoyl Ring | Hypothetical IC₅₀ (µM) on Target X |

|---|---|---|---|

| Parent | -H | 3,4,5-trimethoxy | 5.2 |

| Analog A | 6-Fluoro | 3,4,5-trimethoxy | 15.8 |

| Analog B | 6-Methoxy | 3,4,5-trimethoxy | 1.5 |

| Analog C | -H | 3-ethoxy-4,5-dimethoxy | 0.9 |

Application of Combinatorial Chemistry and High-Throughput Screening for Analog Discovery

To efficiently explore the chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. Combinatorial chemistry allows for the rapid, parallel synthesis of large, diverse libraries of related compounds by systematically combining different building blocks. nih.govscispace.com This approach can generate hundreds or thousands of unique analogs for biological evaluation.

Once a compound library is synthesized, HTS enables the rapid screening of these molecules against specific biological targets to identify "hits"—compounds that demonstrate desired activity. ewadirect.comresearchgate.net HTS platforms utilize automated systems and robotics to test vast numbers of compounds in a short period, using methods such as cell-based assays or biochemical analyses. ewadirect.comorientjchem.org The integration of these technologies accelerates the initial stages of drug discovery, allowing for a more comprehensive exploration of a scaffold's potential and faster identification of lead compounds for further optimization. researchgate.net

Integration with Modern Drug Discovery Technologies and Methodologies